molecular formula C10H12ClNO2 B2995621 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride CAS No. 2247106-05-2

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride

Cat. No. B2995621
CAS RN: 2247106-05-2
M. Wt: 213.66
InChI Key: VGXONWFNEMRGAA-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride is a compound with the CAS Number: 2247106-05-2 . It has a molecular weight of 213.66 . The IUPAC name for this compound is 3-methylindoline-5-carboxylic acid hydrochloride . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7 (10 (12)13)4-8 (6)9;/h2-4,6,11H,5H2,1H3, (H,12,13);1H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 213.66 .

Scientific Research Applications

Comprehensive Analysis of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride (EN300-6491850)

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride, also known as EN300-6491850, is a derivative of the indole compound. Indole derivatives are known for their broad spectrum of biological activities and have been the subject of extensive research due to their potential therapeutic applications . Below is a detailed analysis of the unique applications of EN300-6491850 in various fields of scientific research.

Antiviral Activity: Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to EN300-6491850 have shown inhibitory activity against influenza A and other viruses . The structural framework of indole allows for high affinity binding to multiple receptors, which can be leveraged to develop new antiviral agents with enhanced efficacy.

Anti-inflammatory Activity: The indole nucleus is a common feature in many synthetic drug molecules that exhibit anti-inflammatory effects. By modulating inflammatory pathways, EN300-6491850 could potentially be used to treat conditions characterized by excessive inflammation .

Anticancer Activity: Indole derivatives are known to possess anticancer activities. The ability of these compounds to interact with various cellular targets makes them promising candidates for the development of new anticancer drugs. EN300-6491850 may contribute to this field by acting on specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity: Research has indicated that indole derivatives can be effective against a range of microbial pathogens, including Mycobacterium tuberculosis and multidrug-resistant bacteria . EN300-6491850 could be explored for its potential use as an antimicrobial agent, particularly in the fight against antibiotic-resistant strains.

Antidiabetic Activity: Indole derivatives have been associated with antidiabetic effects, suggesting a potential role in the management of diabetes. EN300-6491850 could be investigated for its ability to influence insulin signaling and glucose metabolism .

Antimalarial Activity: The antimalarial potential of indole derivatives has been documented, with some compounds showing activity against the parasites responsible for malaria. EN300-6491850 might be utilized in the synthesis of new antimalarial drugs that could contribute to the global effort to combat this disease .

Neuropharmacological Activity: Indoles are key constituents in compounds affecting the central nervous system. EN300-6491850 could be valuable in the development of neuropharmacological agents, potentially aiding in the treatment of neurodegenerative diseases or psychiatric disorders .

Gastrointestinal and Hepatic Pharmacology: Indole and its derivatives play a significant role in maintaining intestinal homeostasis and impacting liver metabolism. EN300-6491850 could be part of therapeutic strategies aimed at treating intestinal and liver diseases by modulating the gut microbiota and its metabolites .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole and its derivatives show good therapeutic prospects . They maintain intestinal homeostasis and impact liver metabolism and the immune response . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9;/h2-4,6,11H,5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXONWFNEMRGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride

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